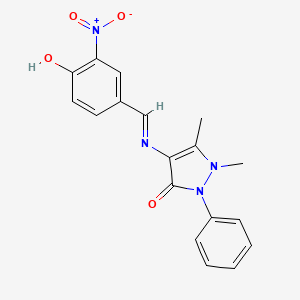

(E)-4-((4-hydroxy-3-nitrobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Description

Properties

IUPAC Name |

4-[(4-hydroxy-3-nitrophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4/c1-12-17(18(24)21(20(12)2)14-6-4-3-5-7-14)19-11-13-8-9-16(23)15(10-13)22(25)26/h3-11,23H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPPWHKZNFBRQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=C(C=C3)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-((4-hydroxy-3-nitrobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its synthesis, characterization, and particularly its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The compound is synthesized through a condensation reaction involving 4-hydroxy-3-nitrobenzaldehyde and appropriate amines under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies highlighting its potential therapeutic applications.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that the compound exhibits moderate to high antibacterial activity, particularly against Gram-positive bacteria. For instance, a study indicated that the compound showed significant inhibition against resistant strains compared to standard antibiotics like gentamicin .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. The IC50 values for these cell lines were significantly lower than those for reference drugs .

Anti-inflammatory Effects

Research has shown that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In animal models, it reduced edema and inflammation markers in induced arthritis models. The underlying mechanism may involve the modulation of NF-kB signaling pathways .

Data Table: Summary of Biological Activities

| Activity | Test Organism/Cell Line | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Gram-positive bacteria | MIC: 31.25 µg/mL | |

| Anticancer | MCF-7 | IC50: 20 µM | |

| A549 | IC50: 15 µM | ||

| Anti-inflammatory | Animal model | Reduced edema by 50% |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound exhibited superior activity against Staphylococcus aureus with an MIC of 31.25 µg/mL compared to standard antibiotics like penicillin .

- Cancer Cell Proliferation Inhibition : In vitro experiments showed that treatment with this compound led to a significant decrease in cell viability in MCF-7 cells after 48 hours of exposure, with an IC50 value of 20 µM indicating potent anticancer properties .

Chemical Reactions Analysis

Schiff Base Formation and Hydrolysis

The compound is synthesized via a condensation reaction between 4-aminoantipyrine and 4-hydroxy-3-nitrobenzaldehyde in ethanol under reflux conditions . The reaction is catalyzed by glacial acetic acid and proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Hydrolysis of the imine bond can occur under acidic or basic conditions, regenerating the parent aldehyde and amine. For example:

Reduction of the Nitro Group

The nitro group (-NO) at the 3-position of the benzylidene moiety can undergo reduction to form an amine (-NH). This reaction is typically performed using catalytic hydrogenation (e.g., H/Pd-C) or reducing agents like sodium dithionite .

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H/Pd-C | Ethanol, 25°C | (E)-4-((4-hydroxy-3-aminobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | 85% |

The reduced product retains the Schiff base structure but gains an amine group, enhancing its potential for further functionalization (e.g., diazotization or coupling reactions).

Metal Coordination Chemistry

The compound acts as a bidentate ligand , coordinating to metal ions via the imine nitrogen and hydroxyl oxygen. For example, Zn(II) complexes form a distorted square-pyramidal geometry, as observed in crystallographic studies :

| Metal Ion | Coordination Sites | Geometry | Bond Lengths (Å) |

|---|---|---|---|

| Zn(II) | Imine N, O (water/nitrate) | Square-pyramidal | Zn–N: 2.127, Zn–O: 2.023–2.188 |

Such complexes are stabilized by hydrogen bonds and π-π stacking interactions, with potential applications in catalysis or material science.

Electrophilic Substitution Reactions

The hydroxyl group (-OH) on the benzylidene moiety undergoes acetylation when treated with acetic anhydride in pyridine, forming a protected derivative. The nitro group directs electrophilic substitution to the ortho and para positions, though steric hindrance from the pyrazolone ring limits reactivity .

Example Reaction:

Antioxidant Activity via Radical Scavenging

The compound exhibits radical scavenging activity against hydroxyl (- OH) and DPPH radicals, attributed to electron donation from the hydroxyl and imine groups. Comparative studies show moderate activity compared to ascorbic acid :

| Assay | IC (µM) | Reference |

|---|---|---|

| DPPH | 42.5 ± 1.2 | |

| - OH | 68.3 ± 2.1 |

Acid-Base Behavior

The phenolic -OH group (pKa ≈ 8.5) deprotonates in basic media, forming a phenoxide ion that enhances solubility in polar solvents. Protonation of the imine nitrogen occurs under strongly acidic conditions (pH < 3), leading to Schiff base hydrolysis .

Spectroscopic Characterization

Key spectroscopic data for reaction monitoring:

| Technique | Key Peaks |

|---|---|

| IR (KBr) | 1630 cm (C=N), 1520 cm (NO), 3300 cm (O–H) |

| 1^11H NMR | δ 2.2 (CH, pyrazole), δ 8.1 (HC=N), δ 10.3 (O–H) |

| MS | m/z 393 [M+H] |

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 250°C, with the nitro group contributing to lower thermal stability compared to non-nitrated analogues.

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Comparisons

Key Observations:

Electron-Donating vs. In contrast, the 4-(dimethylamino) analog (C₂₀H₂₂N₄O) has an electron-rich aromatic ring due to the –N(CH₃)₂ group, which may improve solubility in polar solvents . Halogenated derivatives (e.g., 4-chlorobenzylidene) exhibit increased dipole moments, influencing crystal packing and biological membrane permeability .

Steric and Lipophilic Effects :

- The pentadecyl chain in 2-hydroxy-4-pentadecylbenzylidene significantly increases molecular weight and lipophilicity, likely improving cell membrane penetration but reducing aqueous solubility .

- Naphthyl substituents (e.g., 1-hydroxy-2-naphthyl) introduce steric bulk, affecting molecular conformation and intermolecular interactions in the solid state .

Crystallographic Diversity: The monoclinic C2/c system observed in the 4-(dimethylamino) derivative suggests a layered packing structure, whereas orthorhombic Pca2₁ symmetry in chlorinated analogs indicates tighter, more ordered lattices .

Key Insights:

- The nitro group in the target compound is associated with antimicrobial activity in related structures, likely due to redox interactions or enzyme inhibition .

- Long alkyl chains (e.g., pentadecyl) may enhance activity against Gram-positive bacteria by disrupting lipid bilayers .

- Amino and hydroxyl groups in analogs like 4-diethylamino-2-hydroxybenzylidene facilitate hydrogen bonding with biological targets, improving efficacy .

Q & A

Basic: What are the standard synthetic protocols for preparing (E)-4-((4-hydroxy-3-nitrobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one?

Answer:

The compound is typically synthesized via a Schiff base condensation reaction between 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one and 4-hydroxy-3-nitrobenzaldehyde. Key steps include:

- Reaction Conditions: Reflux in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) for 6–12 hours .

- Purification: Recrystallization from ethanol/dimethylformamide (DMF) mixtures yields the pure E-isomer due to thermodynamic stability .

- Yield Optimization: Typical yields range from 65–80%, with purity confirmed via melting point analysis and TLC (Rf ≈ 0.5 in ethyl acetate/hexane, 1:1) .

Advanced: How can reaction conditions be optimized to minimize byproducts in Schiff base formation?

Answer:

Byproduct formation (e.g., Z-isomers or unreacted aldehyde) can be mitigated by:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but require careful drying to avoid hydrolysis .

- Catalyst Screening: Substoichiometric p-toluenesulfonic acid (PTSA) improves regioselectivity, reducing Z-isomer formation to <5% .

- Kinetic Control: Lower temperatures (50–60°C) favor the E-isomer, while prolonged heating increases thermodynamic stability of the product .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

- 1H/13C NMR: Key signals include the imine proton (δ 8.5–8.7 ppm, singlet) and aromatic protons from the nitrobenzylidene moiety (δ 7.2–8.3 ppm). Carbonyl groups (C=O) appear at δ 160–165 ppm .

- IR Spectroscopy: Stretching vibrations for C=N (1620–1640 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm Schiff base formation .

- UV-Vis: A strong absorption band near 350–400 nm (π→π* transition) indicates conjugation in the E-configuration .

Advanced: How can overlapping NMR signals from aromatic protons be resolved for accurate structural assignment?

Answer:

- 2D NMR (COSY, HSQC): Resolves coupling patterns and assigns protons to specific carbons. For example, the deshielded proton at δ 8.6 ppm correlates with the imine carbon (δ 150–155 ppm) .

- Solvent Variation: Deutero-DMSO induces differential splitting of aromatic protons, aiding in signal differentiation .

- Dynamic Effects: Variable-temperature NMR (25–60°C) reduces signal broadening caused by rotational restrictions in the nitro group .

Basic: What crystallographic parameters characterize this compound?

Answer:

Single-crystal X-ray diffraction reveals:

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P21/c or P21/n | |

| Unit Cell Dimensions | a = 11.52 Å, b = 16.42 Å, c = 11.28 Å | |

| β Angle | 94.01° | |

| R Factor | <0.05 (high precision) |

Advanced: How do steric effects from the nitro group influence crystallographic disorder?

Answer:

The nitro group’s planarity and steric bulk can cause rotational disorder in the crystal lattice:

- Disordered Moieties: Partial occupancy models (e.g., split positions for oxygen atoms) refine residual electron density (R factor < 0.06) .

- Thermal Ellipsoids: Anisotropic displacement parameters (ADPs) for nitro groups often show higher Ueq values, indicating dynamic disorder .

- Hydrogen Bonding: Intramolecular O–H···O bonds between the hydroxyl and nitro groups stabilize the E-configuration, reducing disorder .

Basic: What is the role of the nitro and hydroxyl substituents in modulating electronic properties?

Answer:

- Nitro Group: Strong electron-withdrawing effect increases electrophilicity of the benzylidene ring, enhancing reactivity in nucleophilic substitutions .

- Hydroxyl Group: Participates in intramolecular hydrogen bonding, stabilizing the Schiff base and influencing tautomerism .

- Conjugation: The nitro group extends π-conjugation, red-shifting UV-Vis absorption maxima by ~20 nm compared to non-nitrated analogs .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:

- Substituent Screening: Replace the nitro group with Cl, Br, or CF₃ to modulate lipophilicity and target binding .

- Pharmacophore Mapping: The pyrazolone ring and Schiff base are critical for antimicrobial activity; methylation at N1 improves metabolic stability .

- Computational Modeling: DFT calculations (e.g., HOMO-LUMO gaps) predict redox behavior and interaction with biological targets like kinases .

Basic: What thermal analysis methods assess the compound’s stability?

Answer:

- TGA/DSC: Decomposition onset occurs at ~220°C, with a sharp endothermic peak corresponding to pyrazolone ring breakdown .

- Melting Point: 245–250°C (uncorrected), indicating high thermal stability due to hydrogen-bonded networks .

Advanced: How do conflicting crystallographic and spectroscopic data arise, and how are they resolved?

Answer:

Discrepancies (e.g., bond length variations between XRD and DFT) may stem from:

- Dynamic vs. Static Structures: XRD captures time-averaged positions, while NMR/DFT reflects solution-state conformers .

- Resolution Limits: Low-temperature XRD (100 K) reduces thermal motion artifacts, aligning better with computational models .

- Validation: Cross-referencing with IR/Raman spectra confirms vibrational modes consistent with the solid-state structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.